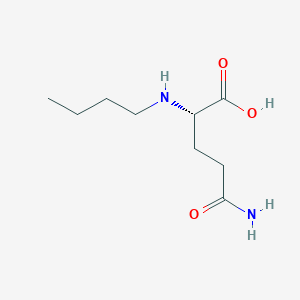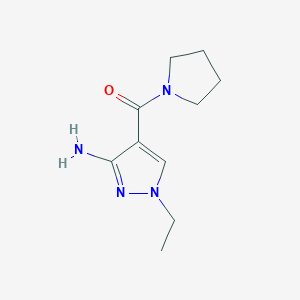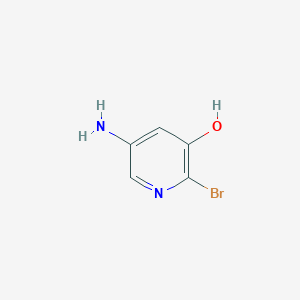
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound with a thiazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride include:
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with potential biological activities.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Known for their antiviral properties.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in various chemical reactions.
Uniqueness
What sets this compound apart from similar compounds is its unique thiazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H8ClN3S |
|---|---|
Molekulargewicht |
165.65 g/mol |
IUPAC-Name |
5-(aminomethyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3S.ClH/c5-1-3-2-7-4(6)8-3;/h2H,1,5H2,(H2,6,7);1H |
InChI-Schlüssel |
BAPOUJGXZXKPJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
![2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B11728875.png)

![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728897.png)



![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)
![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)
![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![4-[(3-Nitrophenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728949.png)
